
氧化钯(II)一水合物,99.9%(金属基),Pd 73%
描述
Palladium(II) oxide monohydrate is a chemical compound with the formula OPd.H2O. It is a dark, almost black powder under standard conditions . It is the only well-characterized oxide of palladium . It is typically presented as a greenish-black powder .
Synthesis Analysis
Palladium(II) oxide is often obtained as a poorly defined material that is generated for applications as a catalyst . It is prepared by treating the metal with oxygen . Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . It can also be prepared by heating palladium sponge metal in oxygen at 350 °C . The oxide is obtained as a black powder . The oxide may also be prepared specially for catalytic use by heating a mixture of palladium(II) chloride and potassium nitrate .Molecular Structure Analysis
The structure of PdO is tetragonal (P 42/mmc) a = 3.044, c = 5.328 Å . The Pd atoms are square planar as expected for a d8 metal ion and the oxygen atoms are approximately tetrahedral . The closest Pd–Pd distance is 3.044 Å and is almost within the range which can be considered a bonding distance .Chemical Reactions Analysis
Palladium(II) oxide is prepared by treating the metal with oxygen . Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . It is not attacked by acids . The oxide may also be prepared specially for catalytic use by heating a mixture of palladium(II) chloride and potassium nitrate .Physical And Chemical Properties Analysis
Palladium(II) oxide monohydrate is a dark, almost black powder . It has a notably high melting point of approximately 750 degrees Celsius , indicative of its strong intermolecular forces . Its molar mass is calculated to be around 122.42 g/mol . It is insoluble in water and slightly soluble in aqua regia .科学研究应用
合成应用
氧化钯(II)一水合物可用作各种合成过程中的催化剂或催化剂前体。例如,它已被用于芴酮的简便合成,展示了其在非均相条件下 C-H 活化中的作用及其在活性损失不大的情况下可重复使用 (Kishore 等,2015)。这突出了其在催化过程中的效率和可持续性。
材料科学和电化学
在材料科学和电化学领域,氧化钯(II)一水合物有助于开发用于能源相关应用的高性能催化剂。值得注意的是,由氧化钯(II)合成的多孔 Pd-PdO 纳米管显示出显着增强的甲醇氧化电催化活性,这是燃料电池技术中的一项关键反应 (Wang 等,2020)。此应用展示了其在提高替代能源效率方面的潜力。
环境和绿色化学
氧化钯(II)一水合物在绿色化学应用中至关重要,例如在水中催化氧化醇,提供了一种生产醛、酮和羧酸的环境友好方法 (ten Brink GJ、Arends、Sheldon,2000)。这强调了其在利用水作为溶剂和空气作为氧化剂的情况下减少化学合成对环境的影响中的作用。
催化和机理研究
该化合物还对理解催化机理起着作用,正如对双金属 Pd(III) 配合物在钯催化的碳-杂原子键形成中的研究所示,挑战了传统的机理途径并为钯催化提供了新的见解 (Powers、Ritter,2009)。此类研究不仅拓宽了我们对钯化学的理解,还为催化应用设计开辟了新途径。
安全和危害
未来方向
Palladium(II) oxide nanostructures have been employed for oxidizing gas detection . They have demonstrated good values of sensitivity, signal stability, operation speed, and reproducibility of sensor response . In comparison with other materials, palladium(II) oxide thin and ultrathin films have some advantages at gas sensor fabrication . Research is ongoing to broaden the utility of palladium oxide . Its notable semiconducting properties have gained considerable attention in electronics and semiconductor industry . Researchers are studying palladium oxide’s potential in energy storage systems .
作用机制
Target of Action
Palladium(II) oxide monohydrate is primarily used as a hydrogenation catalyst . It interacts with various substrates, facilitating the addition of hydrogen (H2) across double or triple bonds. This catalytic activity is crucial in numerous chemical reactions, particularly in the synthesis of pharmaceuticals and fine chemicals.
Mode of Action
The compound’s mode of action is based on its ability to facilitate hydrogenation reactions . As a catalyst, it provides a platform that brings the reactants closer together, reducing the energy required for the reaction to occur. It does this without being consumed in the process, allowing it to facilitate multiple reactions .
Biochemical Pathways
While the specific biochemical pathways affected by Palladium(II) oxide monohydrate can vary depending on the reaction, it generally influences reactions involving inflammatory mediators . For instance, a cationic palladium(II) complex has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities through the inhibition of these mediators .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as a catalyst would be influenced by factors such as its concentration, the presence of other substances, and the specific conditions under which the reaction occurs .
Result of Action
The primary result of Palladium(II) oxide monohydrate’s action is the facilitation of hydrogenation reactions. In a biological context, a cationic palladium(II) complex has been shown to significantly inhibit inflammation, pain, and febrile responses in in vivo models . It does this by reducing pro-inflammatory cytokines and nitrite production while enhancing antioxidant enzymes .
Action Environment
The action of Palladium(II) oxide monohydrate is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the reaction environment . Additionally, its effectiveness as a catalyst can be influenced by the presence of other substances, such as inhibitors or promoters .
属性
IUPAC Name |
oxopalladium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Pd/h1H2;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCUJYURPLYQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583442 | |
| Record name | Oxopalladium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64109-12-2, 58516-59-9 | |
| Record name | Palladium oxide (PdO), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64109-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxopalladium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium oxide (PdO), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



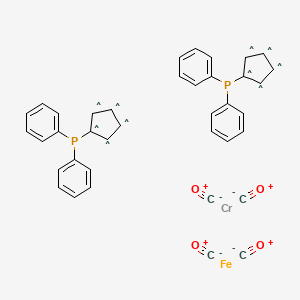
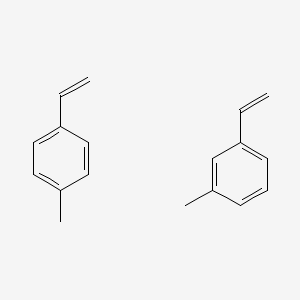





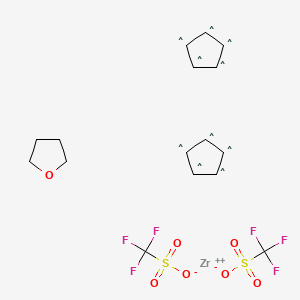

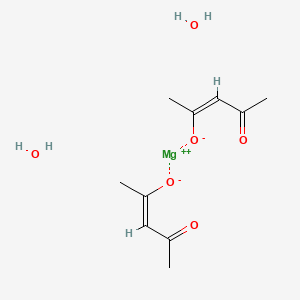
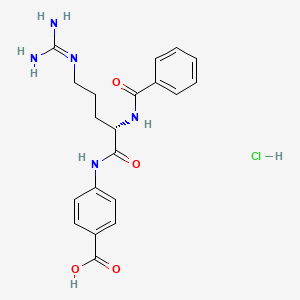
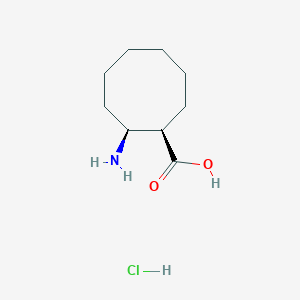
![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)